molecular formula C10H12N4O B1462640 1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole CAS No. 14550-40-4

1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole

Cat. No. B1462640
CAS RN: 14550-40-4
M. Wt: 204.23 g/mol
InChI Key: BELFWJVEBPAEIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole, also known as HEPP, is an organic molecule that has been studied for its potential applications in scientific research and drug development. HEPP is a member of the pyrazole family, which is a heterocyclic aromatic compound composed of five carbon atoms and two nitrogen atoms. HEPP has been studied for its ability to bind to proteins and inhibit certain enzyme activities. This property makes it a potential candidate for use as a therapeutic agent or as a tool for studying the biochemical processes of living organisms.

Mechanism Of Action

1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole binds to proteins in a specific manner, which allows it to inhibit certain enzyme activities. This binding is mediated by hydrogen bonds between the nitrogen atoms of 1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole and the amino acid side chains of the target protein. 1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole also has the ability to form covalent bonds with proteins, which further enhances its ability to inhibit enzyme activities.
Biochemical and Physiological Effects
1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole has been studied for its potential applications in scientific research and drug development. 1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole has been found to bind to proteins, making it a potential candidate for use as a therapeutic agent. 1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole has also been studied for its ability to inhibit certain enzyme activities, making it a useful tool for studying the biochemical processes of living organisms. 1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole has also been studied for its potential use as a fluorescent probe for imaging biological molecules in living cells.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole in lab experiments include its ability to bind to proteins, its ability to inhibit certain enzyme activities, and its potential use as a fluorescent probe for imaging biological molecules in living cells. A potential limitation of using 1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole in lab experiments is its relatively low yield when synthesized using the reaction of pyridine and hydrazoic acid.

Future Directions

For the research and development of 1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole include further exploration of its potential applications in drug development, further exploration of its ability to inhibit certain enzyme activities, and further exploration of its potential use as a fluorescent probe for imaging biological molecules in living cells. Additionally, further research could be done to explore the potential of using 1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole as a tool for studying the biochemical processes of living organisms. Finally, further research could be done to explore the potential of using 1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole as a therapeutic agent.

Scientific Research Applications

1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole has been studied for its potential applications in scientific research and drug development. 1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole has been found to bind to proteins, making it a potential candidate for use as a therapeutic agent. 1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole has also been studied for its ability to inhibit certain enzyme activities, making it a useful tool for studying the biochemical processes of living organisms. 1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole has also been studied for its potential use as a fluorescent probe for imaging biological molecules in living cells.

properties

IUPAC Name

2-(5-amino-3-pyridin-4-ylpyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c11-10-7-9(13-14(10)5-6-15)8-1-3-12-4-2-8/h1-4,7,15H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELFWJVEBPAEIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN(C(=C2)N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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